molecular formula C18H21ClN4O B2378277 (1R,5S)-N-(4-chlorobenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310152-85-1

(1R,5S)-N-(4-chlorobenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2378277
CAS No.: 2310152-85-1
M. Wt: 344.84
InChI Key: YMPUWLYEZKIYHS-UHFFFAOYSA-N
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Description

(1R,5S)-N-(4-chlorobenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetically designed small molecule featuring the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its three-dimensional rigidity and potential for targeted interactions. This compound is expertly functionalized with a 4-chlorobenzyl carboxamide group and a 1H-pyrazole moiety at the 3-position, fine-tuning its physicochemical properties and binding characteristics for advanced research applications. The 8-azabicyclo[3.2.1]octane core is a privileged structure in drug discovery, known to be a key component in potent, systemically available inhibitors of various biological targets. For instance, research has demonstrated that analogues incorporating a pyrazole-azabicyclo[3.2.1]octane sulfonamide core can act as potent, non-covalent inhibitors of the enzyme N-acylethanolamine acid amidase (NAAA), which is a promising target for managing inflammatory and analgesic responses . Other studies have utilized the 8-azabicyclo[3.2.1]octane structure as a central framework in developing high-affinity antagonists for receptors such as vasopressin V 1A . The specific stereochemistry (1R,5S) is critical for defining the molecule's three-dimensional shape and its subsequent biological activity. This compound is intended for research use only (RUO) and is a valuable tool for scientists investigating new chemical entities in areas including but not limited to immunology, neurology, and oncology.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-14-4-2-13(3-5-14)12-20-18(24)23-15-6-7-16(23)11-17(10-15)22-9-1-8-21-22/h1-5,8-9,15-17H,6-7,10-12H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPUWLYEZKIYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=C(C=C3)Cl)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-N-(4-chlorobenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, with CAS Number 2310152-85-1, belongs to a class of azabicyclic compounds that have garnered attention for their potential biological activities, particularly as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a crucial role in the degradation of endocannabinoids and other lipid mediators, making its inhibition a promising strategy for managing inflammatory conditions.

  • Molecular Formula: C₁₈H₂₁ClN₄O
  • Molecular Weight: 344.8 g/mol
  • Structure: The compound features a bicyclic structure that is characteristic of several biologically active molecules.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of NAAA activity. This leads to the preservation of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties. The compound has shown potent inhibitory activity in the low nanomolar range, with an IC₅₀ value reported at approximately 0.042 μM for human NAAA inhibition .

Structure-Activity Relationship (SAR) Studies

Recent studies have highlighted the importance of specific structural features in enhancing the biological activity of this class of compounds:

  • Substituents on the Pyrazole Ring: Variations in substituents can significantly affect potency and selectivity.
  • Bicyclic Framework: The azabicyclo[3.2.1]octane core is essential for maintaining the necessary spatial arrangement for enzyme binding.

Table 1: Summary of SAR Findings

CompoundIC₅₀ (μM)SelectivityNotes
ARN161860.042HighLead compound with excellent pharmacokinetic properties
ARN196890.065ModerateImproved solubility and bioavailability
ARN197000.100LowLess effective due to steric hindrance

Biological Assays

In vitro assays have demonstrated that this compound exhibits selectivity towards NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), with only moderate inhibition observed at higher concentrations . The non-covalent nature of its interaction with NAAA suggests potential for fewer side effects compared to covalent inhibitors.

Case Studies and Applications

Clinical relevance has been explored through various case studies:

  • Anti-inflammatory Models: In animal models, administration of this compound resulted in significant reductions in inflammatory markers.
  • Pain Management: Efficacy in pain relief has been documented, supporting its potential use in treating chronic pain conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight Notable Properties
Target Compound 8-azabicyclo[3.2.1]octane N-(4-chlorobenzyl)carboxamide; 3-(1H-pyrazol-1-yl) ~358.8 (est.) High lipophilicity (Cl group); potential H-bonding via pyrazole
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)... 8-azabicyclo[3.2.1]octane Sulfonamide; 4-isopropylphenoxy ~450 (est.) Sulfonamide group may enhance metabolic stability; isopropylphenoxy increases bulk
N-[(1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo... () 8-azabicyclo[3.2.1]octane 2-(4-acetylpiperazin-1-yl)ethyl; 1-propan-2-ylindazole-3-carboxamide 467.31 ([M+H]+) High predicted collision cross-section (214.4 Ų); extended pharmacokinetic profile
(1R,3s,5S)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate () 8-azabicyclo[3.2.1]octane Benzyl ester; formyl group 273.33 Ester group may reduce bioavailability; formyl could serve as synthetic intermediate
N-{rel-(1R,5S)-8-[(4-methoxyphenyl)acetyl]-8-azabicyclo... () 8-azabicyclo[3.2.1]octane 4-methoxyphenyl acetyl; 5-methylpyrazine-2-carboxamide ~484 (est.) Methoxy group improves solubility; pyrazine may alter target selectivity
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo... () 8-azabicyclo[3.2.1]octane 4-chlorophenyl; methyl group; carboxylic acid 279.76 Carboxylic acid enhances polarity; methyl group may reduce metabolic degradation

Research Findings and Functional Insights

a. Role of Substituents
  • Chlorobenzyl vs. Sulfonamide analogs () exhibit bulkier substituents, which may limit blood-brain barrier penetration but enhance peripheral target engagement .
  • Pyrazole vs. Pyrazine () : Pyrazole in the target compound provides a smaller heterocyclic footprint than pyrazine, favoring interactions with compact binding sites. Pyrazine’s nitrogen-rich structure () could increase water solubility but reduce CNS activity .
b. Stereochemical and Conformational Effects
  • The (1R,5S) configuration in the target compound imposes spatial constraints that likely enhance receptor selectivity compared to non-chiral analogs (e.g., ). Rigid bicyclic frameworks in all analogs reduce entropic penalties during binding .
c. Pharmacokinetic Predictions
  • Collision cross-section (CCS) data for the indazole-containing analog () suggests moderate membrane permeability (214.4 Ų for [M+H]+), which may be comparable to the target compound if similar substituent effects are assumed .
  • Ester derivatives () are predicted to have lower bioavailability due to hydrolytic instability, whereas carboxamides (target compound, ) show improved metabolic resistance .

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for this compound?

  • Methodological Answer : Synthesis involves sequential functionalization of the bicyclic core. Critical steps include:
  • Amide coupling : Reacting the 8-azabicyclo[3.2.1]octane core with 4-chlorobenzylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Pyrazole introduction : Using a nucleophilic substitution or cross-coupling reaction (e.g., Buchwald-Hartwig) to attach the 1H-pyrazole group at position 3 .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization to achieve >95% purity.
  • Example Reaction Conditions :
StepSolventCatalyst/ReagentTemperatureYield (%)
Amide CouplingDCMEDC, HOBt0°C → RT65–75
Pyrazole FunctionalizationDMFPd(OAc)₂, Xantphos80°C50–60

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Confirm stereochemistry (1R,5S) via NOESY correlations and coupling constants in 1^1H/13^{13}C NMR .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against GPCRs (e.g., cannabinoid or opioid receptors) using radioligand displacement (e.g., [³H]CP-55,940 for CB1) .
  • Enzyme Inhibition : Test IC₅₀ values via fluorometric or colorimetric substrates (e.g., acetylcholinesterase inhibition for neuroactivity) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide structural optimization?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with targets (e.g., NOP receptor) based on homology models .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å acceptable) .
  • QSAR Analysis : Correlate substituent effects (e.g., 4-Cl vs. 4-F on benzyl) with activity to prioritize synthetic targets .

Q. How to resolve discrepancies in pharmacological data across studies?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using standardized protocols (e.g., EC₅₀ vs. IC₅₀) and assess batch variability in compound purity .
  • Assay Replication : Repeat key experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal Validation : Confirm receptor engagement via β-arrestin recruitment (TR-FRET) alongside radioligand binding .

Q. What strategies improve bioavailability through structural modification?

  • Methodological Answer :
  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce cLogP from ~3.5 to <2.5, enhancing aqueous solubility .
  • Prodrug Design : Mask the amide with cleavable esters (e.g., pivaloyloxymethyl) for improved intestinal absorption .
  • Salt Formation : Prepare hydrochloride salts to enhance crystallinity and stability under physiological pH .

Q. How to address stability challenges during formulation?

  • Methodological Answer :
  • Excipient Screening : Test compatibility with mannitol, lactose, or PVP-K30 via stress testing (40°C/75% RH for 4 weeks) .
  • Lyophilization : Develop freeze-dried formulations for long-term storage, optimizing cryoprotectants (e.g., sucrose at 5% w/v) .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile?

  • Methodological Answer :
  • Species-Specific CYP Metabolism : Compare liver microsome data (human vs. rat) to identify interspecies variability .
  • Metabolite ID : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) and adjust SAR accordingly .

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